Cbz-3-Chloro-D-Phenylalanine
Description
Contextualization within Non-Canonical Amino Acid Chemistry
Non-canonical amino acids, also known as unnatural amino acids, are not among the 20 standard amino acids genetically coded for in organisms. mdpi.com These synthetic or naturally occurring but non-proteinogenic amino acids are crucial tools in modern drug discovery and chemical biology. sigmaaldrich.comqyaobio.com Their structural diversity and functional versatility allow them to be used as chiral building blocks and molecular scaffolds in the creation of combinatorial libraries. qyaobio.com
The incorporation of unnatural amino acids like Cbz-3-Chloro-D-Phenylalanine into peptides can lead to several advantages, including:
Enhanced Stability: They are often resistant to proteolytic degradation by enzymes that would normally cleave peptide bonds involving natural amino acids. qyaobio.comcpcscientific.com
Conformational Constraints: The unique side chains can lock a peptide into a specific three-dimensional shape, which can be crucial for its biological activity. qyaobio.com
Modified Biological Activity: They can be used to fine-tune the interaction of a peptide with its biological target, potentially improving selectivity, enhancing receptor binding, or converting an agonist into an antagonist. qyaobio.com
This compound is a prime example of a non-canonical amino acid designed for specific applications in peptide synthesis and medicinal chemistry. The Cbz group provides a means of protecting the amino group during chemical synthesis, a common strategy in peptide chemistry. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H16ClNO4 | chemicalbook.com |
| Molar Weight | 333.77 g/mol | chemicalbook.com |
| Chirality | D-configuration | vulcanchem.com |
| Key Functional Groups | Carboxybenzyl (Cbz), Chloro, Phenyl, Amino Acid | vulcanchem.comontosight.ai |
Significance as a Chiral Building Block in Advanced Organic Synthesis
The term "chiral building block" refers to a molecule that possesses a defined three-dimensional structure (stereochemistry) and can be used as a starting material to construct larger, more complex molecules with specific stereochemical properties. acs.orgsciencenet.cn The synthesis of single enantiomers is of increasing importance in the pharmaceutical industry, and chiral building blocks are essential for this purpose. mdpi.com
This compound serves as a valuable chiral building block due to several key features:
Defined Stereocenter: The D-configuration at the alpha-carbon is a fixed stereochemical element that can be transferred to the target molecule during synthesis. vulcanchem.com
Versatile Functionality: The carboxylic acid, the protected amine, and the chlorinated phenyl ring all offer sites for further chemical modification. chemimpex.com
Influence on Biological Activity: The presence of the chlorine atom can significantly alter the electronic and steric properties of the molecule, which can in turn influence its binding to biological targets. chemimpex.comcymitquimica.com Halogenation is a known strategy to enhance the structural stability of proteins. nih.gov
Its utility is evident in its application as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders or for the creation of modified proteins with enhanced properties. chemimpex.comchemimpex.com The development of continuous flow processes for the synthesis of related chiral α-halo ketones, which are building blocks for HIV protease inhibitors, underscores the importance of such compounds. acs.org
Historical and Current Trajectories in Halogenated Amino Acid Research
The study of halogenated amino acids has a rich history and continues to be an active area of research. Halogen atoms, when introduced into amino acid side chains, can profoundly influence the physicochemical and structural properties of peptides and proteins. nih.gov This can lead to enhanced biological activity and improved pharmacokinetic properties. researchgate.net
Initially, research focused on naturally occurring halogenated amino acids. However, the demand for these compounds in rational drug design has spurred the development of numerous synthetic strategies. nih.gov Current research trends indicate a growing interest in using halogenated amino acids, including synthetic ones, as biomimetics and as components of therapeutic peptides. researchgate.net
Fluorination, in particular, has been extensively used to enhance the properties of antimicrobial agents. researchgate.net However, the incorporation of chlorine, as seen in this compound, also offers significant advantages. The introduction of chlorine can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target. dovepress.com
Recent advancements in asymmetric synthesis have provided more efficient ways to produce enantiomerically pure halogenated amino acids. nih.gov These methods are crucial for accessing specific stereoisomers, which often exhibit different biological activities. The ongoing exploration of halogenated amino acids in medicinal chemistry promises to yield novel therapeutic agents with improved efficacy and specificity. dovepress.com
Structure
3D Structure
Properties
Molecular Weight |
333.84 |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cbz 3 Chloro D Phenylalanine and Its Precursors
Chemoenzymatic and Biocatalytic Synthetic Routes for D-Amino Acids
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure D-amino acids. symeres.com Enzymes provide high stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste. symeres.com
Enzymatic Stereoinversion and Deracemization Strategies
Enzymatic stereoinversion and deracemization are highly effective methods for converting readily available L-amino acids or racemic mixtures into their D-enantiomers. rsc.org One common strategy involves the use of L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) to selectively oxidize the L-enantiomer in a racemic mixture to the corresponding α-keto acid. mdpi.comresearchgate.net The resulting α-keto acid can then be non-selectively reduced back to the racemic amino acid, leading to a dynamic kinetic resolution where the L-enantiomer is continuously converted to the D-enantiomer, theoretically achieving a 100% yield of the D-amino acid. researchgate.netacs.org
A prominent example is the use of L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), which efficiently converts various L-amino acids to their α-keto acids. researchgate.net The complete stereoinversion of L-4-nitrophenylalanine has been achieved by coupling the PmaLAAD-catalyzed deamination with a chemical reduction using a borane (B79455) tert-butylamine (B42293) complex. researchgate.netd-aminoacids.com Similarly, ancestral L-amino acid oxidases have been engineered to exhibit high thermal and temporal stability, making them robust biocatalysts for the deracemization of racemic phenylalanine derivatives to their D-enantiomers with high conversion and enantiomeric excess. researchgate.netchemistryviews.org
Another powerful approach combines an L-amino acid deaminase with a D-amino acid dehydrogenase (DAADH) or a D-selective transaminase. mdpi.comrsc.org For instance, a cascade reaction using L-amino acid deaminase from Proteus mirabilis (PmLAAD) and meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) has been developed for the stereoinversion of L-phenylalanine to D-phenylalanine with over 99% enantiomeric excess. rsc.org This system often incorporates a cofactor regeneration system, such as formate (B1220265) dehydrogenase, to ensure continuous conversion. nih.govrsc.org
| Enzyme System | Substrate | Product | Key Features |
| L-amino acid oxidase (LAAO) & chemical reductant | Racemic amino acids | D-amino acids | Deracemization through selective oxidation of L-enantiomer. researchgate.netacs.org |
| L-amino acid deaminase (LAAD) & chemical reductant | L-amino acids | D-amino acids | Stereoinversion via deamination and subsequent reduction. researchgate.netd-aminoacids.com |
| LAAD & D-amino acid dehydrogenase (DAADH) | L-amino acids | D-amino acids | One-pot biocatalytic stereoinversion cascade. rsc.org |
| LAAD & D-selective transaminase | Phenylalanine derivatives | D-phenylalanine derivatives | Stereoinversion with high enantiomeric excess. mdpi.comnih.gov |
Whole-Cell Systems for Halogenated Phenylalanine Synthesis
Whole-cell biocatalysis provides a cost-effective and robust platform for the synthesis of halogenated phenylalanines, as it eliminates the need for enzyme purification and facilitates cofactor regeneration. nih.govacs.org Escherichia coli is a commonly used host for co-expressing multiple enzymes required for a cascade reaction. nih.gov
For the synthesis of halogenated D-phenylalanines, a whole-cell system can be engineered to co-express an L-amino acid deaminase (LAAD), a D-amino acid dehydrogenase (DAPDH), and a formate dehydrogenase (FDH) for NAD(P)H regeneration. nih.gov This in vivo cascade has been successfully applied to the stereoinversion of various aromatic and aliphatic L-amino acids, including chlorinated phenylalanine derivatives, to their corresponding D-enantiomers with high conversion and optical purity. nih.govnih.gov For example, D-2-, D-3-, and D-4-chlorophenylalanine have been produced from their L-enantiomers in quantitative yield and with >99% ee. nih.gov
Furthermore, enzymes like tyrosine phenol-lyase (TPL) have been utilized in whole-cell systems for the synthesis of L-tyrosine and its halogenated derivatives from substituted phenols. jmb.or.kr While this produces the L-enantiomer, it demonstrates the potential of whole-cell systems in handling halogenated aromatic compounds. The combination of such systems with stereoinversion strategies could provide a direct route to halogenated D-phenylalanines.
| Whole-Cell System | Key Enzymes | Target Product | Advantages |
| E. coli | LAAD, DAPDH, FDH | D-amino acids (including halogenated) | In vivo cascade, cofactor regeneration, high selectivity. nih.gov |
| E. coli | L-amino acid deaminase & D-selective aminotransferase | D-phenylalanine derivatives | High enantiomeric excess from racemic or L-amino acids. nih.gov |
Stereoselective Chemical Synthesis Approaches
While biocatalytic methods are powerful, stereoselective chemical synthesis remains a cornerstone for producing complex amino acids like Cbz-3-Chloro-D-Phenylalanine. These methods offer versatility in substrate scope and can be scaled up for industrial production.
Asymmetric Hydrogenation and Transition Metal-Catalyzed Methods
Asymmetric hydrogenation is a widely used and highly efficient method for the enantioselective synthesis of amino acids. google.com This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. acs.orgmdpi.com
For the synthesis of D-phenylalanine derivatives, an N-acetyl dehydroamino-acid can be hydrogenated using a rhodium catalyst complexed with a chiral ligand such as (R,R)-Ethyl-DuPhos. acs.orgacs.org This method has been successfully applied to the large-scale synthesis of a substituted N-BOC-D-phenylalanine intermediate, demonstrating its industrial applicability. acs.orgepa.gov The choice of the N-acyl protecting group on the dehydroamino acid can influence the efficiency and stereoselectivity of the hydrogenation.
Transition metal catalysis, in general, offers a broad toolkit for asymmetric C-C and C-H bond formation. thieme-connect.commdpi.com Chiral copper complexes have been used for the enantioselective alkylation of N-substituted glycine (B1666218) esters to produce various α-alkyl α-amino acids. mdpi.com
| Catalyst System | Reaction Type | Substrate | Product |
| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | Asymmetric Hydrogenation | N-acetyl dehydroamino-acid | N-acetyl-D-phenylalanine derivative acs.orgacs.org |
| Chiral BOX/Cu(II) complex | Asymmetric Alkylation | N-substituted glycine ester | α-alkyl α-amino acids mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling) in Phenylalanine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the phenyl ring in phenylalanine. rsc.orgworktribe.com These reactions allow for the introduction of various substituents, including chloro groups, at specific positions on the aromatic ring.
The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is particularly useful for forming C-C bonds. rsc.orgbeilstein-journals.org For the synthesis of precursors to this compound, a Negishi coupling could be envisioned between a suitably protected and activated D-phenylalanine derivative bearing a leaving group (e.g., iodine) at the 3-position of the phenyl ring and an appropriate organozinc reagent, or vice versa. This reaction has been utilized in the synthesis of various unnatural amino acids, including those with heteroaromatic side chains. nih.govnih.gov
Other palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are also widely employed for the synthesis of functionalized phenylalanines. nih.govrsc.org For instance, the Suzuki coupling of a boronic acid derivative with a halogenated phenylalanine can introduce diverse functionalities. Furthermore, palladium-catalyzed C-H activation and functionalization offer a direct way to introduce substituents onto the phenyl ring of phenylalanine derivatives without the need for pre-functionalized starting materials. acs.orgrhhz.net
| Reaction | Catalyst | Coupling Partners | Application in Phenylalanine Synthesis |
| Negishi Coupling | Palladium or Nickel | Organozinc reagent & Organic halide | Synthesis of functionalized and unnatural amino acids. rsc.orgbeilstein-journals.org |
| Suzuki Coupling | Palladium | Boronic acid & Organic halide | Introduction of aryl or vinyl groups. nih.gov |
| Stille Coupling | Palladium | Organostannane & Organic halide | Synthesis of phosphole-containing amino acids. rsc.org |
| C-H Functionalization | Palladium | Phenylalanine derivative & Coupling partner | Direct introduction of substituents onto the phenyl ring. acs.orgrhhz.net |
Protecting Group Strategies (Cbz, Fmoc, Boc) in Halogenated Phenylalanine Synthesis
The choice of protecting groups for the amino and carboxyl functionalities is critical in the multi-step synthesis of complex amino acids like this compound. The most common N-protecting groups are benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc).
The Cbz group is stable to a wide range of reaction conditions but can be readily removed by hydrogenolysis, which is a mild cleavage method. beilstein-journals.org This makes it suitable for syntheses involving organometallic reactions where acidic or strongly basic conditions are to be avoided. For instance, in a synthesis involving a Negishi coupling, the Cbz group would likely be compatible. beilstein-journals.org
The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA). beilstein-journals.org It is stable to hydrogenation and basic conditions. The choice between Cbz and Boc often depends on the subsequent reaction steps. For example, if a hydrogenation step is required for other functionalities in the molecule, a Boc group would be preferred over a Cbz group. beilstein-journals.org
The Fmoc group is base-labile and is widely used in solid-phase peptide synthesis. Its sensitivity to bases like piperidine (B6355638) allows for orthogonal deprotection strategies when used in combination with acid-labile (Boc) or hydrogenation-labile (Cbz) protecting groups.
In the context of synthesizing this compound, the Cbz group is already present in the final target molecule. Therefore, the synthetic strategy must be designed to introduce this group at an appropriate stage and ensure its stability throughout the remaining synthetic sequence. For precursors, a Boc or Fmoc group might be used temporarily and then replaced with the Cbz group in a later step. The selection of the protecting group will depend on the specific reaction conditions of the key bond-forming steps, such as the halogenation and the stereoselective introduction of the amino group.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis | Stable to many organometallic reagents. beilstein-journals.org |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Stable to hydrogenation and basic conditions. beilstein-journals.orgbeilstein-journals.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Widely used in solid-phase peptide synthesis. |
Optimization of Reaction Conditions and Yields for Scalable Academic Synthesis
The scalable academic synthesis of this compound necessitates a meticulous optimization of reaction conditions for each synthetic step to maximize yields, ensure stereochemical integrity, and facilitate purification. Research efforts have focused on key transformations, including the selective chlorination of the phenylalanine precursor and the efficient introduction of the Carboxybenzyl (Cbz) protecting group.
A primary challenge in synthesizing the 3-chloro-D-phenylalanine backbone is controlling the regioselectivity of the chlorination reaction. Direct chlorination of L-phenylalanine using molecular chlorine in an acidic medium, where the acid serves to protect the amine group, has been investigated. However, this method often produces a mixture of ortho, meta, and para isomers, along with dichlorinated products. The isomeric composition shows some variation depending on the solvent and the ratio of chlorine to phenylalanine, although separating the desired isomer from the others can be challenging. fiu.edu
For instance, studies on the direct chlorination of L-phenylalanine have shown that the distribution of isomers is influenced by the reaction medium.
Further optimization for acylation reactions, such as the introduction of the Cbz group, involves careful selection of reagents and conditions. The synthesis of N-Cbz-L-Phenylalanine methyl ester from L-phenylalanine methyl ester hydrochloride can be achieved in near-quantitative yields (99.4%) using benzyl (B1604629) chloroformate in the presence of a base like triethylamine (B128534) in a suitable solvent like dichloromethane. asianpubs.org
The alkylation of protected hydrazines to form aza-amino acid precursors offers insights into optimizing reaction conditions that can be analogous to other nucleophilic substitution steps in a synthesis. Studies on the alkylation of Cbz-protected hydrazine (B178648) (ZNHNH₂) with benzyl bromide have shown that solvent and reaction time are critical. A 6-hour reflux in acetonitrile (B52724) (ACN) resulted in a 64% yield of the monoalkylated product. researchgate.net This highlights the importance of systematic screening of solvents and temperatures to maximize the yield of the desired product.
For scalable syntheses, controlling reaction parameters like temperature and reagent stoichiometry is paramount. In multi-step syntheses, such as those involving oxidation, precise control of conditions can dramatically affect yield and purity. For example, in a TEMPO-catalyzed oxidation, increasing the amount of the oxidizing agent (aq NaClO) from 1.2 to 1.35 equivalents led to a ~10% increase in yield, while further increases were found to be redundant. acs.org Moreover, maintaining the pH within a narrow range (e.g., 8 to 9) was found to be critical to prevent the formation of impurities. acs.org For exothermic reactions, careful control over the addition rate of reagents is essential for maintaining the optimal temperature range, as demonstrated in a 1 kg scale reaction where temperature was successfully kept between -5 and 5 °C. acs.org
Role of Cbz 3 Chloro D Phenylalanine in Peptide and Peptidomimetic Research
Design and Incorporation into Non-Canonical Peptidic Sequences
The primary application of Cbz-3-Chloro-D-Phenylalanine and its analogs, such as those with Fmoc or Boc protecting groups, is as a building block in the chemical synthesis of peptides. chemimpex.comnetascientific.com These protected forms are designed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, allowing for the precise placement of the unnatural amino acid within a peptide sequence. chemimpex.com The incorporation of such a non-canonical residue is a key strategy in peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. chemimpex.com
The design of these non-canonical sequences often targets the "hot spots" of protein-protein interactions (PPIs), which are specific residues that contribute most to the binding energy. mdpi.com By replacing a natural amino acid with a synthetic one like 3-Chloro-D-Phenylalanine, researchers can probe and enhance these interactions. chemimpex.comnih.gov For example, libraries of peptides can be generated where this residue is systematically substituted at various positions to identify sequences with optimal activity. researchgate.net This approach has been instrumental in developing peptide-based drugs, particularly in oncology and neurology, by modifying properties to enhance interactions with specific biological targets. chemimpex.com
| Protected Amino Acid | Protecting Group | Primary Application in Synthesis | Reference |
|---|---|---|---|
| This compound | Carboxybenzyl (Cbz) | Building block for solution-phase or solid-phase peptide synthesis. | |
| Fmoc-3-Chloro-D-Phenylalanine | 9-Fluorenylmethoxycarbonyl (Fmoc) | Essential building block for modern solid-phase peptide synthesis (SPPS), allowing for base-labile deprotection. | netascientific.compeptide.com |
| Boc-3-Chloro-D-Phenylalanine | tert-Butyloxycarbonyl (Boc) | Building block for solid-phase peptide synthesis (SPPS), requiring acid-labile deprotection. | chemimpex.com |
Stereochemical Influence on Peptide Conformation and Dynamics in Research Models
The "D" configuration of this compound is a critical feature that profoundly influences the resulting peptide's three-dimensional structure and proteolytic stability. Most naturally occurring proteases are stereospecific, meaning they primarily recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid disrupts this recognition, making the peptide significantly more resistant to enzymatic degradation. mdpi.com In some studies, peptides containing D-amino acids showed such high stability that their half-life could not be determined in vitro. mdpi.com
However, the impact of D-amino acid substitution extends beyond stability. It fundamentally alters the peptide's conformational landscape. mdpi.com The change in stereochemistry redirects the orientation of the amino acid side chain relative to the peptide backbone, which can force the peptide into specific secondary structures, such as β-turns or unique helical folds. While this can pre-organize a peptide into its bioactive conformation for enhanced receptor binding, it can also hinder activity if the new orientation is not complementary to the target. mdpi.com For instance, the replacement of Glycine (B1666218) with a D-Alanine in certain enkephalin analogs was found to alter receptor selectivity by increasing activity at one receptor while decreasing it at another. mdpi.com Therefore, D-amino acid incorporation is a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to explore how specific conformational changes affect biological function.
Impact of Halogenation (e.g., 3-Chloro Substitution) on Peptide Interactions and Stability in Research Contexts
The introduction of a halogen, such as the chlorine atom at the 3-position of the phenyl ring, is a widely used strategy in drug design to fine-tune a molecule's properties. nih.gov Halogenation generally increases the hydrophobicity and steric volume of the amino acid side chain. nih.gov This enhanced hydrophobicity can strengthen binding at nonpolar interfaces within a target protein. nih.gov
Research has demonstrated the significant impact of this modification. In one study targeting the RAP1 protein, a large hydrophobic pocket was identified around a key residue in the binding peptide. nih.gov Replacing this residue with various unnatural amino acids, including 2-, 3-, and 4-chlorophenylalanine, revealed that 2-chlorophenylalanine provided the most significant affinity enhancement, increasing the binding affinity by 20-fold. nih.gov This improvement was attributed to the halogenated residue's ability to better occupy the available hydrophobic space. nih.gov Similarly, studies on antimicrobial peptides found that chlorinated and brominated analogues of a parent peptide displayed a two- to eightfold increase in in-vitro activity. nih.gov The electron-withdrawing nature of the chlorine atom also alters the electronic properties of the aromatic ring, which can modulate ligand-receptor interactions. nih.gov
| Peptide System | Modification | Observed Impact | Reference |
|---|---|---|---|
| TRF2-derived peptide binding to RAP1 | Isoleucine replaced with 2-Chlorophenylalanine | ~20-fold increase in binding affinity (Ki from 0.14 µM to 7 nM). | nih.gov |
| Antimicrobial peptide Jelleine-1 | Phenylalanine replaced with Chlorophenylalanine | 2 to 8-fold increase in in-vitro antimicrobial activity. | nih.gov |
| YAP-TEAD inhibitor peptide | Screening identified 3-Chlorophenylalanine as an optimal residue at one position. | Contributed to high potency, though synergistic effects with other mutations were complex. | nih.gov |
This compound as a Building Block for Constrained Peptide and Peptidomimetic Scaffolds
A major challenge in peptide drug design is overcoming the inherent flexibility of linear peptides, which often results in a high entropic penalty upon binding to a target. This compound is a valuable component in strategies designed to create conformationally constrained peptides, which restrict this flexibility. researchgate.netrsc.org By reducing the number of accessible conformations, these peptides can be "pre-organized" into a shape that is optimal for binding, leading to enhanced affinity and specificity. rsc.org
This amino acid contributes to constraint in two ways. First, the D-stereocenter can induce turns in the peptide backbone, serving as a cornerstone for cyclization. Second, the chloro-phenylalanine side chain can be used to optimize interactions within a defined binding pocket. This dual-functionality is leveraged in the design of sophisticated peptidomimetics, such as cyclic or stapled peptides, that inhibit protein-protein interactions. mdpi.comrsc.org For example, research on inhibitors of the YAP-TEAD interaction involved creating cyclic peptides where a native cation-π interaction was replaced with a disulfide bridge for conformational constraint. nih.gov Subsequent optimization of residues within this constrained scaffold, including the use of 3-chlorophenylalanine, led to a potent inhibitor with nanomolar activity. nih.gov This integrated approach, combining backbone constraint with side-chain optimization, is a hallmark of modern peptidomimetic design. researchgate.netrsc.org
Cbz 3 Chloro D Phenylalanine As a Precursor in Complex Molecule Synthesis and Chemical Probes
Utilization in Natural Product Synthesis Research
While direct incorporation of Cbz-3-Chloro-D-Phenylalanine into the linear total synthesis of natural products is not extensively documented, its structural motif is a key component of several complex bioactive natural products. The presence of a chlorinated phenylalanine residue is critical to the biological activity of molecules like the vancomycin (B549263) family of antibiotics and the potent antimitotic agent diazonamide A. nih.govnih.govcapes.gov.br Research in this area often focuses on precursor-directed biosynthesis, where synthetic analogues of natural biosynthetic intermediates are fed to microorganisms to be incorporated into the final natural product structure. thieme-connect.com
This approach allows for the generation of novel analogues with potentially improved properties. For instance, synthetic 3-chlorophenylalanine derivatives could be utilized in feeding experiments with the producing organisms of vancomycin or the peptide lactone hormaomycin (B1249932), which contains unique non-proteinogenic amino acids. researchgate.netrsc.org The hormaomycin biosynthetic gene cluster, for example, has been shown to be amenable to manipulation, accepting synthetic amino acid precursors to generate non-natural congeners of the parent molecule. researchgate.netrsc.org The synthesis of diazonamide A, with its highly complex and sterically hindered chlorinated tryptophane-tyrosine core, underscores the importance of synthetic methodologies that can handle halogenated amino acid precursors. nih.govprinceton.edursc.orgresearchgate.netcornellpharmacology.org
Table 1: Examples of Natural Products Containing Chlorinated Aromatic Amino Acid Moieties
| Natural Product | Class | Biological Activity | Relevance of Chloro-Phenylalanine Moiety |
|---|---|---|---|
| Vancomycin | Glycopeptide Antibiotic | Inhibition of bacterial cell wall synthesis | The chlorinated aryl glycine (B1666218) units are crucial for the structural integrity and binding affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.govcapes.gov.br |
| Diazonamide A | Marine Alkaloid | Potent antimitotic agent | The chlorinated indole (B1671886) and oxazole (B20620) rings, derived from amino acid precursors, are integral to its complex architecture and cytotoxicity. nih.govprinceton.edursc.org |
| Hormaomycin | Depsipeptide | Antibiotic and bacterial signaling molecule | Contains a chlorinated pyrrole (B145914) residue, highlighting the role of halogenated amino acid derivatives in the biosynthesis of unique peptide structures. researchgate.netrsc.org |
Applications in the Construction of Diverse Non-Peptidic Scaffolds
The structural framework of this compound serves as an excellent starting point for the synthesis of various non-peptidic scaffolds, particularly heterocyclic systems with therapeutic potential. The amino acid backbone provides a chiral scaffold, while the chloro-substituted phenyl ring offers a reactive handle for cyclization reactions.
A prominent example is the synthesis of benzodiazepines, a well-established class of pharmacologically active compounds. ub.edugoogle.comsemanticscholar.orgnih.gov General synthetic strategies for 1,4- and 1,5-benzodiazepines often involve the condensation of a substituted o-phenylenediamine (B120857) with a β-dicarbonyl compound or a ketone. semanticscholar.orgnih.gov A derivative of this compound could be elaborated into a suitable ketone precursor, which upon condensation and intramolecular cyclization, would yield a chiral, substituted benzodiazepine. The D-configuration of the starting amino acid would allow for the synthesis of specific stereoisomers, which is often crucial for biological activity.
Furthermore, intramolecular cyclization strategies can be employed to construct other heterocyclic systems. For example, intramolecular C-N bond formation via nucleophilic aromatic substitution, displacing the chloro substituent with the nitrogen of the deprotected amino group or a side-chain amine, could lead to the formation of fused heterocyclic structures. The inherent chirality of the starting material provides a route to enantiomerically pure products. nih.gov
Regioselective and Stereoselective Transformations of the Chloro-Phenylalanine Moiety
The chloro-substituent on the phenyl ring of this compound is not merely a passive structural element but a key functional group that enables a variety of regioselective transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context, allowing for the precise installation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the phenyl ring. researchgate.netsioc-journal.cn
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, can be used to introduce new aryl or vinyl substituents. researchgate.netnih.govyale.edu Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties by reacting the chloro-phenylalanine derivative with a terminal alkyne in the presence of palladium and copper catalysts. soton.ac.uklibretexts.orgorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org These reactions are highly regioselective, occurring specifically at the site of the halogen, and are tolerant of the protected amino acid functionality.
Stereoselectivity is another critical aspect of the synthetic utility of this compound. The existing stereocenter (D-configuration) can direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective alkylation of the enolate derived from a Cbz-protected phenylalanine derivative can be used to introduce a second substituent at the α-carbon with high stereocontrol. chimia.chscispace.comrenyi.hu Moreover, stereoselective reduction of a ketone derived from this compound can generate a secondary alcohol with a defined stereochemistry, which can be a key step in the synthesis of complex targets. google.combeilstein-journals.orggoogle.com
Table 2: Key Transformations of the this compound Moiety
| Reaction Type | Reagents/Catalysts | Transformation | Selectivity |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Ar-Cl → Ar-Ar' | Regioselective at C-3 |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Ar-Cl → Ar-C≡C-R | Regioselective at C-3 |
| Diastereoselective Alkylation | Strong base (e.g., LDA), Alkyl halide | Introduction of a second substituent at the α-carbon | Stereoselective, directed by the existing stereocenter |
| Stereoselective Reduction | Chiral reducing agents (e.g., chiral boranes) | C=O → C-OH | Stereoselective formation of a new chiral center |
Development of Research Probes Utilizing this compound Derivatives
The ability to functionalize the phenyl ring of this compound through cross-coupling reactions makes it an ideal scaffold for the development of sophisticated research probes. These probes are designed to study biological processes, such as protein-ligand interactions, enzyme mechanisms, and cellular imaging.
By coupling a fluorescent dye to the C-3 position via a Suzuki or Sonogashira reaction, a fluorescently labeled amino acid can be synthesized. When incorporated into a peptide sequence, this can be used to monitor peptide binding to its target protein or to visualize the localization of the peptide within a cell. Similarly, a photoaffinity label, a group that becomes highly reactive upon photolysis and forms a covalent bond with nearby molecules, can be attached to the phenyl ring. Peptides containing such a modified amino acid can be used to identify the binding partners of a protein of interest. The Cbz protecting group can be removed under standard conditions to allow for peptide synthesis, and the D-configuration can provide metabolic stability or specific binding properties to the resulting peptide probe.
Isotopic Labeling Strategies for Mechanistic Research
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. This compound can be synthesized with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), at specific positions.
For example, deuterium can be incorporated into the molecule to study kinetic isotope effects, which can provide insight into the rate-determining step of a reaction. The synthesis of α-deuterated amino acids can be achieved through methods like the asymmetric alkylation of a glycine imine derivative using a chiral phase-transfer catalyst in the presence of deuterated water (D₂O). researchgate.net Alternatively, H/D exchange reactions catalyzed by transition metals like platinum or palladium can be used to label the aromatic ring. atlanchimpharma.com The microbial synthesis of L-phenylalanine in media containing heavy water (²H₂O) has also been demonstrated, offering a biosynthetic route to deuterated analogues. nih.gov These methods can be adapted for the synthesis of isotopically labeled this compound. Once incorporated into a peptide or a drug candidate, the isotopic label can be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to follow its metabolic pathway or to probe enzymatic mechanisms.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vancomycin |
| Diazonamide A |
| Hormaomycin |
| D-Ala-D-Ala |
| Benzodiazepine |
| Arylboronic acid |
| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |
| Lithium diisopropylamide (LDA) |
| Deuterium (²H or D) |
| Carbon-13 (¹³C) |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric purity is fundamental in the synthesis and application of chiral molecules like Cbz-3-Chloro-D-Phenylalanine. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for separating enantiomers and assessing enantiomeric excess (ee). nih.govnih.gov
Key Research Findings:
Chiral Stationary Phases (CSPs): A variety of CSPs are effective for the separation of N-protected amino acids. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability. nih.gov For instance, amylose tris(3-chlorophenylcarbamate) coated on silica (B1680970) gel is a CSP that has been used for the enantioseparation of various compounds. nih.govshimadzu.com The CHIROBIOTIC™ series of macrocyclic glycopeptide-based CSPs are also highly effective for separating N-blocked amino acids, including Cbz-derivatives. sigmaaldrich.com
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. In reversed-phase HPLC, mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers are common. sigmaaldrich.com The pH and additives in the mobile phase, such as triethylamine (B128534) acetate (B1210297) (TEAA), can significantly influence the retention and resolution of enantiomers. sigmaaldrich.com
Detection: Enantiomeric excess is typically determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov Mass spectrometry can also be coupled with chiral chromatography (LC-MS) for sensitive and selective detection, which is particularly useful for complex samples. sigmaaldrich.comucdavis.edu
Table 1: HPLC Conditions for Chiral Separation of N-Protected Amino Acids
| Parameter | Condition | Reference |
| Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5µm | sigmaaldrich.com |
| Mobile Phase | 20/80 Methanol/0.1% TEAA, pH 4.1 | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV at 254 nm | sigmaaldrich.com |
This table represents typical starting conditions for the chiral separation of N-Cbz amino acids. Optimization is often required for specific derivatives like this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and peptides containing this residue. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide insights into the molecular structure and conformational preferences.
Key Research Findings:
¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra are used to confirm the primary structure of the molecule. rsc.orgchemicalbook.comchemicalbook.com The chemical shifts (δ) of the protons and carbons are characteristic of their chemical environment. For example, the aromatic protons of the chlorophenyl ring will appear in a distinct region of the ¹H NMR spectrum, and their coupling patterns can confirm the 3-chloro substitution pattern. core.ac.uk
Conformational Studies: The conformation of the Cbz protecting group and the amino acid backbone can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). beilstein-journals.org NOESY experiments detect through-space interactions between protons that are close in proximity, providing information about the spatial arrangement of different parts of the molecule. beilstein-journals.org For N-Cbz protected amino acids, correlations between the Cbz protons and the amino acid side chain can reveal conformational preferences. beilstein-journals.org
Peptide Conformation: When incorporated into a peptide, the chemical shifts of the amide protons are sensitive to their environment and can indicate the presence of secondary structures like β-turns or helices. nih.govresearchgate.net The temperature coefficients of the amide proton chemical shifts can also distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons, a key feature of stable secondary structures.
Table 2: Representative ¹H NMR Chemical Shifts for N-Cbz-Phenylalanine Derivatives
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Reference |
| Aromatic (C₆H₅) | 7.26 - 7.42 | rsc.org |
| Cbz CH₂ | 5.13 | rsc.org |
| α-CH | 4.70 (approx.) | chemicalbook.com |
| β-CH₂ | 3.10 - 3.20 | chemicalbook.com |
Note: The exact chemical shifts for this compound will be influenced by the chloro-substituent on the phenyl ring.
Mass Spectrometry for Molecular Characterization and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also used in isotopic labeling studies to trace metabolic pathways or reaction mechanisms.
Key Research Findings:
Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) MS are routinely used to confirm the molecular weight of the synthesized compound. nih.gov The presence of chlorine in this compound results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the structure.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides structural information, such as the loss of the Cbz group or cleavage of the peptide backbone in peptide derivatives.
Isotopic Labeling: While specific studies on this compound are not prevalent, mass spectrometry is the primary tool for analyzing compounds that have been synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This allows researchers to follow the incorporation and transformation of the labeled amino acid in biological or chemical systems.
Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound
| Ion | Formula | Calculated m/z ([M+H]⁺) |
| This compound (³⁵Cl) | C₁₇H₁₆³⁵ClNO₄ | 334.07 |
| This compound (³⁷Cl) | C₁₇H₁₆³⁷ClNO₄ | 336.07 |
The table shows the expected m/z for the protonated molecule, highlighting the isotopic signature of chlorine.
X-ray Crystallography in Conformation Analysis of this compound and its Derivatives
Key Research Findings:
Solid-State Conformation: The crystal structure would reveal the preferred conformation of the molecule in the crystalline state, including the orientation of the chlorophenyl ring relative to the amino acid backbone and the conformation of the Cbz protecting group.
Intermolecular Interactions: X-ray crystallography elucidates the network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides Incorporating the Compound
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. wikipedia.org It is particularly valuable for analyzing the secondary structure of peptides and proteins in solution. formulationbio.comwvu.edu
Key Research Findings:
Secondary Structure Estimation: The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. vlabs.ac.in The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structures. For example, α-helices typically show strong negative bands around 222 nm and 208 nm and a strong positive band around 192 nm. nih.gov β-sheets show a negative band around 218 nm and a positive band near 195 nm. vlabs.ac.in
Conformational Changes: CD spectroscopy is highly sensitive to conformational changes. It can be used to monitor how the secondary structure of a peptide containing this compound changes in response to environmental factors such as solvent polarity, pH, or temperature. pku.edu.cn
Impact of Unnatural Amino Acids: The incorporation of an unnatural amino acid like 3-chloro-D-phenylalanine can influence the conformational preferences of a peptide. nih.gov CD spectroscopy is a key tool to assess whether the substitution promotes or disrupts specific secondary structures compared to the native peptide. nih.govresearchgate.net The aromatic side chain of the phenylalanine derivative can also contribute to the CD signal, which may need to be accounted for in the analysis. nih.gov
Table 4: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures
| Secondary Structure | Wavelength (nm) of Maxima/Minima | Reference |
| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~192 nm | nih.gov |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm | vlabs.ac.in |
| Random Coil | Strong negative band near 200 nm | wvu.edu |
Computational and Theoretical Studies on Cbz 3 Chloro D Phenylalanine and Its Derivatives
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are frequently employed to predict the geometry, energy, and reactivity of N-Cbz-protected amino acids and their derivatives. researchgate.netaip.org
Detailed research findings from QM studies reveal critical information about molecular stability and reaction pathways. For instance, calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons, respectively. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, helps in predicting the chemical reactivity and stability of the molecule. researchgate.net
In studies of related substituted aromatic compounds, QM calculations have been used to model the reaction paths of nucleophilic aromatic substitution (SNAr). mdpi.com These models calculate the energy barriers and the stability of intermediates, such as π-complexes and σ-complexes (Meisenheimer complexes). mdpi.com For example, the reaction of an electron-deficient arene with a thiolate nucleophile can be mapped out, showing the energetic favorability of forming a covalent bond. mdpi.com The stability of a σ-complex for a related compound was found to be exothermic with an energy of ΔE = −13 kJ mol−1, suggesting an irreversible reaction. mdpi.com Such calculations provide a theoretical basis for understanding the reactivity of the chloro-substituted phenyl ring in Cbz-3-Chloro-D-Phenylalanine.
Table 1: Representative Parameters from QM Calculations for Aromatic Amino Acid Derivatives This table illustrates typical parameters obtained from QM calculations on related molecules, providing a framework for understanding the electronic properties of this compound.
| Parameter | Typical Method | Significance | Representative Finding for Related Systems |
| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicts the most stable 3D structure and bond parameters. researchgate.netaip.org | Deviations in structure can be correlated with substituent effects. researchgate.net |
| HOMO/LUMO Energies | DFT, MP2 | Determine electron-donating/accepting ability and reactivity. researchgate.net | The energy gap predicts chemical stability and reaction susceptibility. researchgate.net |
| Reaction Energy (ΔE) | DFT, QM/MM | Predicts the thermodynamics of a chemical reaction (exothermic/endothermic). mdpi.com | Formation of a σ-complex was found to be exothermic (ΔE = -13 kJ mol⁻¹). mdpi.com |
| Transition State Energy | DFT | Determines the activation energy barrier for a reaction. mdpi.com | The energy barrier for nucleophilic attack (TS1) can be quantified. mdpi.com |
| Atomic Partial Charges | NBO, ESP | Reveals the charge distribution within the molecule, indicating polar regions. science.gov | A correlation exists between NBO partial charges and experimental C-13 chemical shifts. science.gov |
Molecular Dynamics (MD) Simulations of Cbz-Amino Acid Conformations and Interactions
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For Cbz-protected amino acids, MD simulations provide a window into their conformational dynamics and interactions with their environment, such as solvents or biological macromolecules. researchgate.netresearchgate.net
Simulations of N-Cbz-L-phenylalanine in methanol (B129727) have been performed at various temperatures to investigate structural properties. researchgate.netresearchgate.net These studies analyze parameters like the radial pair distribution function, which describes how the density of surrounding atoms varies as a function of distance from a reference atom, and the formation of hydrogen bonds between the solute and solvent molecules. researchgate.net Such simulations reveal how Cbz-amino acids are solvated and how temperature affects their structure and flexibility. researchgate.net
MD simulations are also used to explore the interactions that drive molecular recognition and assembly. nih.gov In studies of mixtures containing CBZ-protected amino acids, simulations have shown that the formation of eutectic melts is accompanied by a significant decrease in Coulomb interaction energies and an increase in molecular mobility. nih.gov This enhanced mobility is confirmed by calculating properties like self-diffusion constants. nih.gov Trajectory analyses from MD simulations, which include calculations of Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), offer insights into the stability and conformational changes of molecules over the simulation time. tandfonline.com
Table 2: Key Findings from MD Simulations of Cbz-Amino Acids This table summarizes the types of analyses performed in MD simulations of Cbz-amino acids and the insights gained.
| Simulation Focus | Key Parameters Calculated | Research Insights |
| Solvation in Methanol | Radial Pair Distribution Function, Hydrogen Bonds | Provides understanding of solute-solvent interactions and molecular structure in solution. researchgate.netresearchgate.net |
| Eutectic Formation | Kinetic Energy, Potential Energy, Coulomb Interactions | Explains the mechanism of eutectic melting through changes in energy and molecular mobility. nih.gov |
| Conformational Stability | RMSD, RMSF, Radius of Gyration (Rg) | Assesses the dynamic stability and conformational fluctuations of the molecule over time. tandfonline.com |
| Intermolecular Binding | Binding Energy, Hydrogen Bond Occupancy | Quantifies the strength and nature of interactions between the Cbz-amino acid and a binding partner. tandfonline.com |
Conformational Space Exploration and Energy Landscape Mapping
The function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound can adopt numerous conformations due to the rotational freedom around its single bonds. Exploring this vast conformational space and mapping the corresponding energy landscape are crucial for understanding its behavior.
Computational methods can systematically explore the possible conformations and calculate their relative energies. aip.org This process allows for the identification of low-energy, stable conformers that are more likely to be populated. aip.org For amino acids, the energy landscape is often analyzed as a function of key dihedral angles, such as χ1 and χ2 of the side chain. aip.org By calculating the energy for a grid of these angles, a potential energy surface can be generated, revealing the locations of energy minima (stable states) and the energy barriers between them. aip.org
Studies on similar polar amino acids in aqueous environments have used QM calculations on clusters of the amino acid with explicit water molecules to map these energy landscapes. aip.org The resulting conformers can be classified into families based on their relative energies (e.g., low, middle, and high energy). aip.org This approach provides a detailed picture of how both internal conformational preferences and interactions with the surrounding environment shape the molecule's structure. aip.org
Table 3: Illustrative Energy Landscape Mapping for a Modified Amino Acid This table provides a hypothetical classification of conformers for a molecule like this compound, based on methodologies used for other amino acids. aip.org
| Conformer Family | Relative Energy (ΔE) | Side Chain Orientation (χ1, χ2) | Population |
| Lowest Energy | < 3 kcal/mol | Typically g+ and g- orientations | High |
| Middle Energy | 3 < ΔE < 9 kcal/mol | Various orientations | Moderate |
| High Energy | > 9 kcal/mol | Strained or unfavorable orientations | Low |
Predictive Modeling for Halogen Bonding and Aromatic Interactions in Research Systems
The presence of a chlorine atom on the phenyl ring of this compound introduces the possibility of halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. chemrxiv.org Furthermore, the aromatic ring itself can participate in various interactions, such as π-π stacking and cation-π interactions. acs.orgnih.gov Predictive modeling is essential for characterizing and quantifying these weak but structurally significant interactions.
Molecular mechanics and molecular dynamics (MM/MD) simulations are primary tools for this purpose. chemrxiv.orgchemrxiv.org To accurately model halogen bonds, standard force fields often need to be modified to account for the "σ-hole," a region of positive electrostatic potential on the halogen atom that is responsible for its electrophilic character. chemrxiv.org By incorporating an explicit representation of the σ-hole, MD simulations can provide direct evidence for halogen bonding in various systems, such as between a halogenated ligand and a biological membrane. chemrxiv.orgchemrxiv.org These simulations can identify specific acceptor atoms (e.g., carbonyl or phosphate (B84403) oxygens) and quantify the stability of the interaction. chemrxiv.org
Computational studies on halogenated phenylalanine derivatives have demonstrated that these interactions can be used to modulate peptide conformation. nih.govresearchgate.net Similarly, the nature of aromatic π-π interactions is a subject of intense computational study. acs.orgnih.gov Models have moved beyond simple quadrupolar descriptions to include local dipolar interactions between elements of neighboring aromatic rings, providing a more nuanced understanding of how substituents, like the chloro group, influence self-assembly and molecular recognition. acs.orgnih.gov
Table 4: Computational Models for Predicting Noncovalent Interactions This table outlines the computational approaches used to model halogen and aromatic interactions involving derivatives like this compound.
| Interaction Type | Computational Method | Key Parameters/Focus | Significance |
| Halogen Bonding | MM/MD with σ-hole, QM (ESP calculations) | Interaction geometry (distance, angle), Interaction energy, Vmax on halogen | Predicts the strength and directionality of halogen bonds in mediating molecular recognition. chemrxiv.orgchemrxiv.org |
| Aromatic (π-π) Interactions | QM, MD | Stacking geometry (face-to-face, edge-to-face), Interaction energy | Explains the role of aromatic interactions in self-assembly and protein stability. acs.orgnih.govnih.gov |
| Aromatic-Solvent Interactions | MD, QM | Transfer free energy, Solvation structure | Elucidates how the solvent environment modulates the strength of aromatic interactions. elifesciences.org |
Future Directions and Emerging Research Avenues for Cbz 3 Chloro D Phenylalanine
Innovations in Asymmetric Synthesis and Sustainable Production of Halogenated D-Amino Acids
The generation of enantiomerically pure halogenated D-amino acids, such as 3-Chloro-D-Phenylalanine, is critical for their application in pharmaceuticals and research. Traditional chemical synthesis methods often face challenges in achieving high stereoselectivity and can rely on harsh reagents. Consequently, research is pivoting towards innovative and sustainable methodologies, with a strong emphasis on biocatalysis and advanced asymmetric catalysis.
Enzymatic and fermentation-based processes represent a green alternative for amino acid production. hep.com.cnnih.gov These biological methods operate under mild conditions and can exhibit high selectivity, converting substrates like sugars into desired L-amino acids. hep.com.cn For the production of D-amino acids, enzymatic deracemization and stereoinversion techniques are particularly promising. For instance, a bienzymatic cascade system has been successfully used to synthesize halogenated D-tryptophan derivatives. nih.gov This process uses a tryptophan halogenase to create the halogenated L-amino acid, followed by an L-amino acid oxidase and a reducing agent to achieve stereoinversion to the D-enantiomer with high enantiomeric excess (ee ≈ 100% for several substrates). nih.gov Similar strategies, potentially employing phenylalanine-specific enzymes, could be adapted for the sustainable production of 3-Chloro-D-Phenylalanine.
Metabolic engineering of microorganisms like Corynebacterium glutamicum is another frontier, enabling the de novo production of valuable aromatic compounds and their derivatives from simple carbon sources. nih.govd-nb.info Strains have been engineered to produce halogenated tryptophan derivatives, demonstrating the potential for creating tailored cellular factories for specific halogenated amino acids. d-nb.info
On the chemical synthesis front, advancements in asymmetric catalysis offer precise control over stereochemistry. Chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, have been employed for the asymmetric α-halogenation of masked β-amino acid derivatives, achieving high levels of enantioselectivity. jku.at Halogen-bonding catalysis using chiral halonium salts is also emerging as a powerful tool for enantioselective reactions, further expanding the toolkit for creating complex chiral molecules. beilstein-journals.org These catalytic methods provide efficient routes to novel, functionalized amino acid derivatives that were previously difficult to access.
Table 1: Comparison of Innovative Synthesis Strategies for Halogenated and D-Amino Acids
| Methodology | Principle | Key Features | Example Application / Finding | Reference(s) |
|---|---|---|---|---|
| Biocatalytic Deracemization | Use of enantioselective enzymes to convert a racemic mixture to a single enantiomer. | High enantioselectivity; mild reaction conditions; environmentally friendly. | A bienzymatic cascade using L-amino acid oxidase (RebO) and a reducing agent achieved ee ≈ 100% for several halogenated D-tryptophan derivatives. | nih.gov |
| Metabolic Engineering | Genetic modification of microorganisms to produce target molecules de novo. | Sustainable production from simple feedstocks (e.g., glucose); potential for scalability. | Engineered C. glutamicum has been used to produce halogenated tryptophan derivatives and N-methylphenylalanine. | nih.govd-nb.info |
| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst to control stereochemistry during a reaction involving two immiscible phases. | High enantioselectivity for α-halogenation reactions. | Maruoka's spirocyclic ammonium salts used for enantioselective synthesis of α-halogenated α-aryl-β-amino acid derivatives. | jku.at |
| Chiral Halonium Salt Catalysis | Utilization of chiral halogen-bonding donors to catalyze asymmetric reactions. | Unique activation mode based on halogen bonding; effective for constructing complex stereogenic centers. | Binaphthyl-based chiral halonium salts catalyzed asymmetric Mannich reactions to produce β-amino cyanoesters. | beilstein-journals.org |
Expanding the Scope of its Application as a Research Tool in Chemical Biology
The introduction of a halogen atom onto an amino acid side chain is a powerful tool in chemical biology for probing and modulating biological systems. nih.gov Cbz-3-Chloro-D-Phenylalanine, as a modified amino acid, serves as a valuable research tool for investigating protein structure, function, and interactions. The chlorine atom provides a unique biophysical and steric probe that is minimally invasive yet imparts significant changes in properties like hydrophobicity and electronic character. nih.gov
Halogenation can influence protein-ligand interactions through several mechanisms. The chlorine atom in 3-Chloro-D-Phenylalanine can participate in halogen bonding, a noncovalent interaction where the halogen acts as a Lewis acid, interacting with electron-donating groups like backbone carbonyl oxygens or side chains of amino acids such as serine, threonine, or aspartate. acs.org This interaction, though subtle, can be harnessed for rational drug design and to dissect the forces governing molecular recognition. acs.orgresearchgate.net
Furthermore, halogenated phenylalanine analogs are instrumental in structure-activity relationship (SAR) studies. By systematically replacing native phenylalanine residues with chlorinated versions, researchers can fine-tune hydrophobicity and aromaticity to study their effects on biological activity. nih.govescholarship.org For example, studies on the amyloidogenic peptide NFGAIL showed that incorporating halogenated phenylalanine analogs accelerated aggregation kinetics, correlating with increased hydrophobicity. nih.gov In another context, the position and size of the halogen on phenylalanine derivatives were found to be critical for affinity and selectivity for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancers. nih.govdntb.gov.ua Specifically, halogen substitution at different positions on the phenyl ring can modulate transport affinity and velocity, providing insights for designing targeted drug delivery systems. escholarship.orgnih.gov The Cbz protecting group, while primarily used in synthesis, also makes the compound a useful building block for creating peptide-based probes and inhibitors. researchgate.net
Table 2: Influence of Phenylalanine Halogenation on Physicochemical and Biological Properties
| Parameter | Effect of Halogenation | Research Application | Example Finding | Reference(s) |
|---|---|---|---|---|
| Hydrophobicity | Generally increases with halogenation, influencing protein folding and aggregation. | Studying driving forces in amyloid formation. | Halogenation of Phe in NFGAIL peptides led to decreased lag times in aggregation, correlating with increased hydrophobicity. | nih.gov |
| Protein Stability | Can enhance thermal and proteolytic stability through favorable interactions and steric effects. | Engineering more robust therapeutic proteins. | Site-specific incorporation of halogenated amino acids can substantially stabilize a protein's folded core structure. | nih.govnih.gov |
| Molecular Recognition | Can form halogen bonds with protein backbone or side-chain atoms (O, N, S). | Probing and optimizing ligand-receptor binding. | Halogen bonds between a ligand and a protein's backbone carbonyl oxygen are a common interaction motif. | acs.org |
| Transporter Affinity | The position and size of the halogen substituent can modulate binding and transport rates. | Designing selective inhibitors or substrates for amino acid transporters like LAT1. | 2-iodo-L-phenylalanine showed markedly improved LAT1 affinity and selectivity compared to the parent phenylalanine. | nih.govdntb.gov.ua |
Integration with Advanced Synthetic Biology and Genetic Code Expansion Technologies for Protein Engineering Research
Synthetic biology, particularly the field of genetic code expansion (GCE), offers a revolutionary platform for incorporating non-canonical amino acids (ncAAs) like 3-Chloro-D-Phenylalanine directly into proteins at specific sites. nih.govbitesizebio.com This technology expands the chemical repertoire of living organisms beyond the 20 canonical amino acids, enabling the production of proteins with novel functions and properties. nih.govnih.govresearchgate.net
The core of GCE technology is an engineered, bio-orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.govfrontiersin.org This engineered pair functions independently of the host cell's own machinery and is designed to recognize a specific ncAA and assign it to a unique codon, typically a reassigned stop codon like the amber codon (UAG). nih.govspringernature.com For the incorporation of 3-Chloro-D-Phenylalanine, a synthetase would need to be evolved to specifically recognize this analog (or its unprotected form) and charge it onto the orthogonal tRNA. While research has successfully demonstrated the incorporation of other halogenated amino acids, such as 6-chloro-tryptophan and 3-chlorotyrosine, the site-specific integration of 3-Chloro-D-Phenylalanine remains an emerging goal. nih.goviiitd.edu.in
A significant challenge and area of innovation is the development of autonomous cells that can both biosynthesize the ncAA and incorporate it into proteins, removing the need to supply the expensive, chemically synthesized ncAA in the culture medium. nih.govnih.govresearchgate.net By introducing halogenase enzymes and engineering metabolic pathways, cells can produce halogenated amino acids from inexpensive halide salts. nih.gov
The ability to place a D-amino acid like 3-Chloro-D-Phenylalanine into a protein backbone is a particularly advanced application of this technology. It requires not only an evolved aaRS but also engineering of the translational machinery to accommodate the different stereochemistry. frontiersin.org Success in this area would allow for the creation of proteins with unique structural constraints and significantly enhanced resistance to proteolysis, opening new avenues for designing highly stable therapeutic proteins and enzymes.
Table 3: Key Components and Innovations in Genetic Code Expansion for Halogenated Amino Acids
| Technology / Component | Function | Innovation / Research Goal | Example | Reference(s) |
|---|---|---|---|---|
| Genetic Code Expansion (GCE) | Enables site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. | Expanding the number and type of ncAAs that can be incorporated. | Over 100 distinct ncAAs have been incorporated into proteins using orthogonal translational systems. | bitesizebio.comnih.govspringernature.com |
| Orthogonal aaRS/tRNA Pair | A synthetase and tRNA that are specific for an ncAA and a unique codon, and do not cross-react with endogenous components. | Evolving new pairs for novel ncAAs, including those with different stereochemistry (D-amino acids). | An engineered pyrrolysyl-tRNA synthetase (PylRS) was developed to charge its tRNA with a D-amino acid. | frontiersin.org |
| In Vivo Biosynthesis | Engineering cells to produce the ncAA internally from simple precursors. | Creating autonomous systems for more cost-effective and sustainable production of engineered proteins. | Cells were engineered with halogenases to biosynthesize chloro- and bromo-tryptophan from halide salts for GCE. | nih.govnih.gov |
| Protein Engineering | Using incorporated ncAAs to imbue proteins with new chemical or physical properties. | Enhancing protein stability, creating novel catalytic sites, or introducing probes for imaging and cross-linking. | Incorporating 3-halogenated tyrosines was shown to increase the structural stability of proteins. | iiitd.edu.in |
Development of Novel Peptide and Peptidomimetic Frameworks for Mechanistic and Structural Investigations
This compound is a valuable building block for the synthesis of novel peptides and peptidomimetics designed for mechanistic and structural studies. chemimpex.comsigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. sigmaaldrich.comnih.gov The incorporation of an unnatural D-amino acid is a classic strategy to increase resistance to proteolytic degradation, as natural proteases are typically specific for L-amino acids. nih.gov
The Cbz group is a widely used amine-protecting group in solid-phase and solution-phase peptide synthesis, making this compound a ready-to-use reagent for chemists. researchgate.netresearchgate.net By incorporating this residue into a peptide sequence, researchers can systematically investigate the role of specific amino acid positions in peptide-protein interactions. The chlorine atom on the phenyl ring can be used to probe steric and electronic requirements within a receptor's binding pocket. nih.govmdpi.com Its effect on hydrophobicity and its potential to form halogen bonds can be used to rationally modify peptide features to dissect their mode of action and optimize binding affinity. encyclopedia.pub
For example, replacing a native phenylalanine with 3-Chloro-D-Phenylalanine in a bioactive peptide allows for the study of how this single atomic substitution alters the peptide's conformation and its interaction with its biological target. mdpi.com Such modifications are crucial for understanding the structural basis of biological activity and for the rational design of new therapeutic agents. nih.gov Combinatorial libraries of peptidomimetics can be created using building blocks like this compound to screen for lead compounds with novel bioactivities. google.com These frameworks are not only tools for drug discovery but also sophisticated probes for unraveling the complex mechanisms of biological recognition at a molecular level.
Q & A
Q. Table 1: Synthetic Yield Under Varied Conditions
| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HATU | 25 | 78 | 98.5 |
| PyBOP | 0 | 65 | 97.2 |
Q. Table 2: Stability in Aqueous Buffers (pH 7.4)
| Time (h) | Degradation (%) | Notes |
|---|---|---|
| 24 | 5.2 | Hydrolysis of Cbz group |
| 48 | 12.7 | Racemization detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
